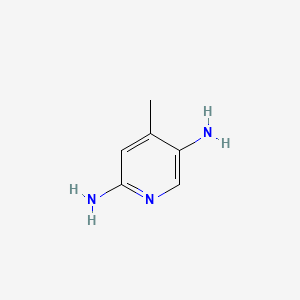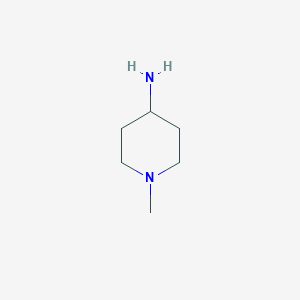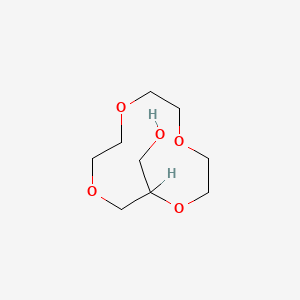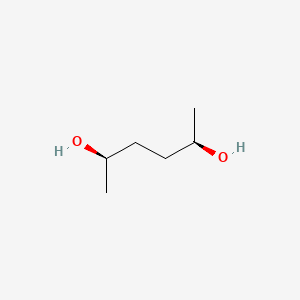
2,5-Diamino-4-picoline
説明
2,5-Diamino-4-picoline is a chemical compound that is part of the picoline family, which are methylpyridines with a wide range of applications in chemical synthesis and pharmaceuticals. Although the provided papers do not directly discuss 2,5-Diamino-4-picoline, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of picoline derivatives.
Synthesis Analysis
The synthesis of related compounds such as 2,4-diaminoquinazolines involves the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin, leading to traceless cleavage and cyclization . This method could potentially be adapted for the synthesis of 2,5-Diamino-4-picoline by altering the starting materials and reaction conditions. Additionally, the synthesis of a complex with 2-amino-5-picolinium as a component demonstrates the ability to incorporate picoline derivatives into larger molecular structures .
Molecular Structure Analysis
The molecular structure of picoline derivatives can be complex, as seen in the novel complex (2A5PCoCl4), which crystallizes in the monoclinic system and features an alternation of inorganic and organic layers . The crystal structure is stabilized by various hydrogen bonds, indicating that 2,5-Diamino-4-picoline could also engage in similar intermolecular interactions.
Chemical Reactions Analysis
Picoline derivatives can undergo a variety of chemical reactions. For instance, the synthesis of 2-amino-5-bromo-3-nitro-4-picoline from 2-nitramino-4-picoline demonstrates the use of the nitramino functionality as both a protecting group and a directional handle for regioselective synthesis . This suggests that 2,5-Diamino-4-picoline could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of picoline derivatives can be quite diverse. For example, the thermal stability of the (2A5PCoCl4) complex was investigated using DTA/TG analyses, which could be relevant when considering the stability of 2,5-Diamino-4-picoline under various conditions . The nitration of amino- and diaminopyridines leads to dinitrated derivatives, which could imply that 2,5-Diamino-4-picoline might also be susceptible to similar reactions .
科学的研究の応用
Alternate Synthesis Routes
An alternate route to synthesize related picoline derivatives, such as 2-amino-5-bromo-3-nitro-4-picoline, has been explored for its efficiency and selectivity, highlighting its relevance in drug development processes (Bhattacharya et al., 2007).
Coordination Complexes and Metal Interaction
Studies have shown the synthesis and characterization of heterodinuclear nickel(II)–zinc(II) complexes involving picoline, demonstrating significant insights into the coordination chemistry of these compounds (Atakol et al., 2003).
Hydrogen-Bonding Patterns
Research into the hydrogen-bonding patterns of trimethoprim picolinate and related compounds provides a deeper understanding of molecular interactions, which is essential for the design of new pharmaceuticals (Hemamalini et al., 2006).
Antimicrobial Activities and DNA Interactions
Picolinate derivatives have been examined for their antimicrobial activities, DNA interactions, and spectroscopic characterizations, offering potential applications in medicinal chemistry and biotechnology (Tamer et al., 2018).
Catalysis and Oxidation Mechanisms
The catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to valuable intermediates such as picolinic acid and nicotinic acid has been investigated, demonstrating the potential for efficient and environmentally friendly catalytic processes (Shishido et al., 2003).
作用機序
Safety and Hazards
2,5-Diamino-4-picoline is primarily used for research and development and is not intended for medicinal, household or other use . If the exposure limits are exceeded, irritation or other symptoms may be experienced . It is recommended to use a full-face respirator, wear chemical impermeable gloves, and ensure adequate ventilation when handling this chemical .
特性
IUPAC Name |
4-methylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-6(8)9-3-5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWAACWBNMVEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370307 | |
| Record name | 2,5-Diamino-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6909-93-9 | |
| Record name | 2,5-Diamino-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)




